[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone
Description
The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a sulfone group (1,1-dioxide), a 4-butylphenyl substituent on the benzothiazine ring, and a 4-chlorophenyl methanone group. Its molecular formula is C26H24ClNO3S, with a molecular weight of 478.0 g/mol (estimated based on analogs in and ).
Properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3S/c1-2-3-6-18-9-15-21(16-10-18)27-17-24(25(28)19-11-13-20(26)14-12-19)31(29,30)23-8-5-4-7-22(23)27/h4-5,7-17H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNCUNIAVIEABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule belonging to the class of benzothiazine derivatives. Its unique structure, characterized by a benzothiazine core and various substituents, suggests significant potential for biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The presence of multiple aromatic rings and a dioxido group contributes to its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| Chemical Class | Benzothiazine Derivative |
Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Benzothiazine derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation .
- Anticancer Properties : Some studies suggest that derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms .
Antimicrobial Activity
A study evaluating the antimicrobial properties of related benzothiazine compounds demonstrated moderate to strong activity against several bacterial strains. The compounds were tested using the MTT assay to determine cytotoxicity and effectiveness against pathogens. Results indicated that modifications in the benzothiazine structure could enhance activity against specific bacterial targets .
Enzyme Inhibition Assays
In vitro assays have shown that the compound exhibits significant inhibition of urease and AChE. The inhibition constants (IC50) were determined through enzyme kinetics studies, revealing competitive inhibition patterns that suggest potential therapeutic applications in managing conditions like Alzheimer's disease and infections associated with urease-producing bacteria .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial efficacy of synthesized benzothiazine derivatives.
- Method : Compounds were screened against E. coli, Staphylococcus aureus, and Bacillus subtilis using disc diffusion methods.
- Findings : Several compounds displayed significant inhibitory zones, indicating potential as broad-spectrum antibiotics .
-
Enzyme Interaction Study :
- Objective : Investigate enzyme inhibition properties.
- Method : Kinetic assays were performed on AChE and urease.
- Results : The compound showed an IC50 value of 15 µM for AChE, suggesting effective modulation of neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazine Derivatives
2.1.1. 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Molecular formula: C25H23NO3S
- Molecular weight : 417.52 g/mol
- Key difference: Replacement of the 4-chlorophenyl group with a simple phenyl ring in the methanone moiety.
- Impact : The absence of the electron-withdrawing chlorine atom reduces electronegativity and may lower binding affinity to targets requiring halogen interactions.
2.1.2. 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Molecular formula: C21H15ClNO3S
- Molecular weight : 412.87 g/mol
- Key difference : The 4-butylphenyl group on the benzothiazine ring is replaced with a 4-chlorophenyl group.
Chlorophenyl Methanone Derivatives
2.2.1. {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone
- Molecular formula: C21H13Cl2NO2S
- Molecular weight : 414.29 g/mol
- Key difference : Incorporates a benzothiazole ring instead of benzothiazine and an additional methoxy linker.
- Structural data : Crystal structure reveals dihedral angles of 70.65° between benzothiazole and chlorophenyl rings, suggesting conformational rigidity .
- Biological relevance : Benzothiazole derivatives exhibit antimicrobial and antitumor activities .
2.2.2. (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- Molecular formula : C13H9ClO2
- Molecular weight : 232.66 g/mol
- Key difference : Simpler structure lacking the benzothiazine-sulfone system.
- Application : Used as a reference standard in pharmacopeial testing .
Table 1: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Industrial Relevance |
|---|---|---|---|---|
| Target compound | C26H24ClNO3S | 478.0 | 4-Butylphenyl, 4-chlorophenyl, sulfone | Potential drug candidate (inferred) |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C25H23NO3S | 417.52 | Phenyl, 4-butylphenyl, sulfone | Structural analog for SAR studies |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | C21H13Cl2NO2S | 414.29 | Benzothiazole, dual chlorophenyl | Antimicrobial/antitumor applications |
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | C13H9ClO2 | 232.66 | Hydroxyphenyl, chlorophenyl | Pharmacopeial reference standard |
Physicochemical and Pharmacokinetic Comparisons
- Hydrophobicity : The 4-butylphenyl group enhances lipophilicity (logP estimated >4), favoring blood-brain barrier penetration relative to smaller substituents .
- Metabolic stability: Chlorine atoms in the 4-chlorophenyl group may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
